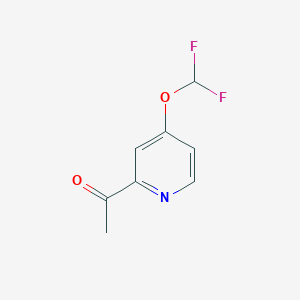
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring
Preparation Methods
One common method is the late-stage difluoromethylation process, which can be achieved through various techniques such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(pyridin-2-yl)ethan-1-one: This compound lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(pyridin-4-yl)ethan-1-one: Similar to the previous compound but with the pyridine ring attached at a different position.
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: A more complex structure with additional pyridine rings, leading to distinct chemical behavior.
The presence of the difluoromethoxy group in this compound imparts unique properties that differentiate it from these similar compounds .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)7-4-6(2-3-11-7)13-8(9)10/h2-4,8H,1H3 |
InChI Key |
IYNWUXKKQGVOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















